Cyclohexanone, 3-[(phenylmethyl)thio]-
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Overview
Description
Cyclohexanone, 3-[(phenylmethyl)thio]- is an organic compound with the molecular formula C13H16OS and a molecular weight of 220.33 g/mol . . This compound features a cyclohexanone core substituted with a phenylmethylthio group at the third position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 3-[(phenylmethyl)thio]- can be synthesized through the thia-Michael addition reaction. This involves the addition of a thiol to an α,β-unsaturated carbonyl compound . The reaction typically uses a deep eutectic solvent (DES) as both the reaction medium and catalyst, providing an efficient and convenient method for the formation of carbon-sulfur bonds .
Industrial Production Methods
Industrial production methods for cyclohexanone derivatives often involve catalytic processes. For example, the dehydrogenation of cyclohexanol to cyclohexanone can be catalyzed by various metal oxides
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3-[(phenylmethyl)thio]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylmethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of ketones.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
Cyclohexanone, 3-[(phenylmethyl)thio]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclohexanone, 3-[(phenylmethyl)thio]- involves its interaction with various molecular targets. The phenylmethylthio group can participate in redox reactions, influencing the compound’s biological activity . The ketone group can also undergo nucleophilic addition reactions, making the compound reactive in various chemical environments .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone without the phenylmethylthio group.
3-(Methylthio)cyclohexanone: Similar structure but with a methylthio group instead of a phenylmethylthio group.
Benzylthiol: Contains the phenylmethylthio group but lacks the cyclohexanone core.
Uniqueness
Cyclohexanone, 3-[(phenylmethyl)thio]- is unique due to the presence of both the cyclohexanone core and the phenylmethylthio group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry .
Properties
CAS No. |
77670-21-4 |
---|---|
Molecular Formula |
C13H16OS |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
3-benzylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C13H16OS/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
InChI Key |
YYXFTEKRSDLAHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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